[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate
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Overview
Description
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is a complex organic compound featuring a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active molecules, making this compound of significant interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Diazabicyclo Moiety: The diazabicyclo moiety is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the bicyclic amine with 4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Typical reducing agents include LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety. Reagents such as NaOH (sodium hydroxide) or K₂CO₃ (potassium carbonate) can facilitate these reactions.
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the ester group results in the corresponding alcohol.
Substitution: Substitution reactions can replace the chlorine atom with various nucleophiles, forming different functionalized benzoates.
Scientific Research Applications
Chemistry
In chemistry, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure is similar to that of many natural products, making it a candidate for developing new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential use in treating various diseases. Its structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] benzoate
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-methylbenzoate
Uniqueness
Compared to similar compounds, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is unique due to the presence of the chlorine atom on the benzoate moiety. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, enhancing its potential as a pharmacological agent.
Properties
Molecular Formula |
C17H23ClN2O2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
PMCPYLGCPSNSLS-ZIAGYGMSSA-N |
Isomeric SMILES |
CCN1C[C@H]2CN(C[C@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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